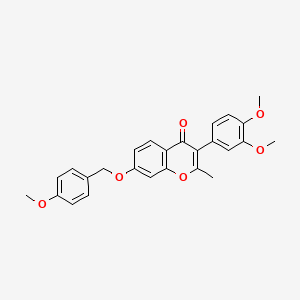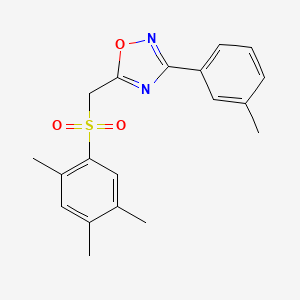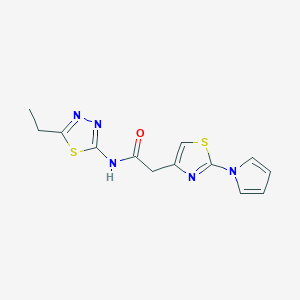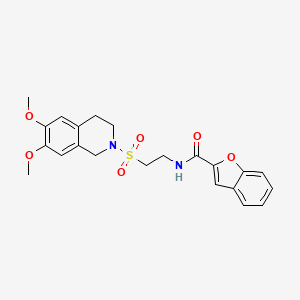
3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves multi-step chemical reactions, including cyclobenzylation and catalytic C-H bond functionalization. An efficient strategy for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one derivatives has been developed, which includes a cyclobenzylation reaction followed by palladium-catalyzed π-chelating-assisted C-H bond olefination (Lin et al., 2017). Additionally, a one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides has been reported for the synthesis of 2,3-disubstituted chromen-4-one derivatives, highlighting a regioselective approach with high yields (Bam & Chalifoux, 2018).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the crystal structures of chromen-4-one derivatives. Studies have shown that these compounds can crystallize in various systems, such as monoclinic and triclinic, with detailed cell parameters provided. For example, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was analyzed, revealing its dimeric nature and crystallization in the monoclinic system (Manolov et al., 2008).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo a variety of chemical reactions, including etherification, oximation, and Beckmann rearrangement, as part of their synthesis processes. The chemical stability and reactivity of these compounds are influenced by their structural features, such as the presence of methoxy groups and the chromen-4-one core. The synthesis and reactions of these compounds have been extensively studied, highlighting their versatility in organic synthesis (Chen et al., 2012).
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, provides insights into the molecular configurations, bonding patterns, and potential interactions in solid state, useful for understanding the chemical and physical properties of chromenone derivatives (Manolov, Ströbele, & Meyer, 2008).
Antioxidant Activity
Research on homoisoflavones from Portulaca oleracea L., including compounds structurally similar to the query compound, has shown significant antioxidant activity. These findings suggest potential applications in developing natural antioxidant agents for food, pharmaceutical, and cosmetic industries (Yang et al., 2018).
Chemical Synthesis and Complexation Study
The synthesis and complexation studies of chromenone derivatives, including those with methoxyphenyl groups, have been explored for their potential in creating new chemical entities with specific properties such as crown ether derivatives. These compounds have implications in catalysis, materials science, and the development of novel ligands for metal ion detection (Gündüz et al., 2006).
Biomimetic Oxidation Studies
Investigations into the biomimetic oxidation of lignin model compounds, including those related to the query compound, provide valuable insights into the mechanisms of lignin degradation. This research has implications for the development of sustainable chemical processes for lignin valorization, contributing to the advancement of bio-refinery and waste management technologies (Kumar, Jain, & Chauhan, 2007).
Photochromic Properties
Studies on chromene compounds have uncovered their potential photochromic properties, which are changes in color upon exposure to light. These findings are significant for the development of advanced materials in photophysics and photochemistry, with applications ranging from smart windows to information storage technologies (Hobley et al., 2000).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-16-25(18-7-12-22(29-3)24(13-18)30-4)26(27)21-11-10-20(14-23(21)32-16)31-15-17-5-8-19(28-2)9-6-17/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDICEPYYCJCOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)


![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)
![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)



![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
